Cas no 74111-21-0 ((1S,2S)-2-Aminocyclohexanol)

(1S,2S)-2-Aminocyclohexanol is a chiral cyclohexane derivative featuring both amino and hydroxyl functional groups in a cis-configuration. This stereospecific compound is widely utilized as a versatile intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its rigid cyclohexane backbone and bifunctional nature enable selective transformations, making it valuable for constructing complex molecular architectures. The compound’s high enantiopurity and stability under various reaction conditions enhance its utility in catalytic processes and ligand design. Additionally, its water solubility and compatibility with polar solvents broaden its applicability in aqueous-phase reactions. These properties make (1S,2S)-2-Aminocyclohexanol a reliable building block for synthetic and medicinal chemistry applications.
(1S,2S)-2-Aminocyclohexanol structure
(1S,2S)-2-Aminocyclohexanol structure
商品名:(1S,2S)-2-Aminocyclohexanol
CAS番号:74111-21-0
MF:C6H13NO
メガワット:115.173521757126
MDL:MFCD08061326
CID:562316
PubChem ID:7057408

(1S,2S)-2-Aminocyclohexanol 化学的及び物理的性質

名前と識別子

    • (1S,2S)-2-Aminocyclohexanol
    • (1S,2S)-(+)-2-Aminocyclohexanol
    • (1S,2S)-2-Aminocyclohexanohydrochloride
    • 2-amino-,(1S,2S)-Cyclohexanol,
    • (1S, 2S)-2-AMinocyclohexanol hydrochloride
    • ((1S,2S)-2-Hydroxycyclohexyl)amine
    • (1S,2S)-trans-2-Aminocyclohexanol
    • (S,S)-(+)-2-Aminocyclohexanol
    • (S,S)-2-Aminocyclohexanol
    • (1S,2S)-2-aminocyclohexan-1-ol
    • (1S, 2S)-2-Aminocyclohexanol
    • Cyclohexanol, 2-amino-, (1S,2S)-
    • PQMCFTMVQORYJC-WDSKDSINSA-N
    • (1S,2S)-2-amino-1-cyclohexanol
    • (1S,2S)-2-azanylcyclohexan-1-ol
    • Cyclohexanol,2-amino-,trans-
    • PubChem17368
    • PubChem19551
    • 2-Aminocyclohexanol, (E)-
    • (1S,2S)-2-aminocylohexanol
    • 2beta-Aminocyclohexan-1alpha-ol
    • (1S,2S)-2-amino-cyclohexanol
    • (1S*,2S*)-2-aminocyclohexanol
    • (S,S)-(+)-2
    • (1S,2S)-2-hydroxycyclohexylamine
    • A843237
    • AM62775
    • (1S,2S)-2-Aminocyclohexanol, AldrichCPR
    • 74111-21-0
    • CS-D0607
    • A850184
    • AKOS006281606
    • SCHEMBL533431
    • MFCD08061326
    • EN300-153402
    • A836664
    • AN-907/25060015
    • trans-2-Amino-cyclohexanol, AldrichCPR
    • AKOS015854140
    • DS-12884
    • (1S,2S)-2-Aminocyclohexanol (ACI)
    • Cyclohexanol, 2-amino-, (1S-trans)- (ZCI)
    • MDL: MFCD08061326
    • インチ: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
    • InChIKey: PQMCFTMVQORYJC-WDSKDSINSA-N
    • ほほえんだ: O[C@H]1CCCC[C@@H]1N

計算された属性

  • せいみつぶんしりょう: 115.10000
  • どういたいしつりょう: 115.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.037
  • ゆうかいてん: 92-94 ºC
  • ふってん: 201 ºC
  • フラッシュポイント: 75 ºC
  • PSA: 46.25000
  • LogP: 0.94890
  • じょうきあつ: No data available

(1S,2S)-2-Aminocyclohexanol セキュリティ情報

(1S,2S)-2-Aminocyclohexanol 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(1S,2S)-2-Aminocyclohexanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S304528-25g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 98%
25g
¥699.90 2023-09-01
Chemenu
CM116662-25g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 97%
25g
$*** 2023-05-29
Chemenu
CM116662-200g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 97%
200g
$738 2022-08-31
Enamine
EN300-153402-0.25g
(1S,2S)-2-aminocyclohexan-1-ol
74111-21-0 95%
0.25g
$19.0 2023-02-14
ChemScence
CS-D0607-10g
Cyclohexanol, 2-amino-, (1S,2S)-
74111-21-0 99.56%
10g
$53.0 2022-04-26
eNovation Chemicals LLC
K02830-25g
(1S,2S)-2-Aminocyclohexanol
74111-21-0 99.0%
25g
$180 2024-05-24
eNovation Chemicals LLC
D583104-25g
Cyclohexanol, 2-amino-, (1S,2S)-
74111-21-0 95%
25g
$218 2024-05-24
Apollo Scientific
OR70141-5g
(1S,2S)-(+)-2-Aminocyclohexan-1-ol
74111-21-0
5g
£85.00 2023-09-02
Enamine
EN300-153402-2.5g
(1S,2S)-2-aminocyclohexan-1-ol
74111-21-0 95%
2.5g
$25.0 2023-02-14
Enamine
EN300-153402-25.0g
(1S,2S)-2-aminocyclohexan-1-ol
74111-21-0 95%
25.0g
$157.0 2023-02-14

(1S,2S)-2-Aminocyclohexanol 関連文献

(1S,2S)-2-Aminocyclohexanolに関する追加情報

Comprehensive Overview of (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0)

(1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The stereochemistry of the compound, specifically the (1S,2S) configuration, plays a crucial role in its biological activity and potential applications.

The chemical structure of (1S,2S)-2-Aminocyclohexanol can be represented as C6H13NO. This compound is a chiral molecule, meaning it exists in two enantiomeric forms. The (1S,2S) configuration is particularly important because it can exhibit distinct properties compared to its (1R,2R) enantiomer. The presence of both an amino and a hydroxyl group makes this compound highly reactive and suitable for various chemical transformations.

In recent years, (1S,2S)-2-Aminocyclohexanol has been extensively studied for its potential applications in drug development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to form stable derivatives and its reactivity with various functional groups make it a valuable starting material for the synthesis of complex molecules with therapeutic properties.

A notable example of the application of (1S,2S)-2-Aminocyclohexanol in drug development is its use in the synthesis of antiviral agents. Research published in the Journal of Medicinal Chemistry has highlighted the potential of this compound as a precursor for the synthesis of nucleoside analogs with antiviral activity. These analogs have shown promise in inhibiting viral replication and are being evaluated for their efficacy against various viral infections.

Beyond antiviral applications, (1S,2S)-2-Aminocyclohexanol has also been explored for its potential as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a critical process in the synthesis of enantiomerically pure compounds, which are essential for many pharmaceuticals. The unique stereochemistry of (1S,2S)-2-Aminocyclohexanol makes it an excellent candidate for designing chiral catalysts that can promote selective reactions.

In addition to its role in pharmaceutical research, (1S,2S)-2-Aminocyclohexanol has found applications in other areas of chemistry and biology. For instance, it has been used as a building block in the synthesis of chiral auxiliaries and organocatalysts. Chiral auxiliaries are molecules that can be temporarily attached to a substrate to control the stereochemistry of a reaction product. Organocatalysts are small organic molecules that can catalyze chemical reactions with high enantioselectivity.

The physical properties of (1S,2S)-2-Aminocyclohexanol are also noteworthy. It is a colorless solid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its melting point is around 85°C, and it has a boiling point of approximately 185°C at 760 mmHg. These properties make it easy to handle and process in laboratory settings.

Safety considerations are always important when working with chemical compounds. While (1S,2S)-2-Aminocyclohexanol is not classified as a hazardous material under standard regulations, proper handling and storage practices should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug development, asymmetric catalysis, and other advanced chemical processes. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important focus area for future studies.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:74111-21-0)(1S,2S)-2-Aminocyclohexanol
A850184
清らかである:99%/99%
はかる:100g/500g
価格 ($):192.0/951.0